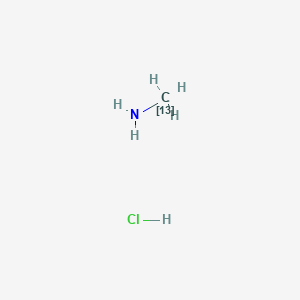

Methylamine-13C hydrochloride

Vue d'ensemble

Description

Methylamine-13C hydrochloride is a stable isotopically labeled compound where the carbon atom in the methyl group is replaced with carbon-13 (^13C). This modification enables its use as a tracer in metabolic studies, drug development, and reaction kinetics research. Key properties include:

- Molecular Formula: CH₆ClN (with ^13C labeling) .

- Molecular Weight: 68.53 g/mol .

- Purity: ≥99% .

- Applications: Used in nuclear magnetic resonance (NMR) spectroscopy, isotope dilution mass spectrometry, and tracing metabolic pathways of methyl groups in biological systems .

The compound is synthesized via chemical reactions using isotopically enriched precursors, ensuring high isotopic purity . Its safety profile aligns with non-labeled methylamine hydrochloride, requiring precautions against inhalation, skin contact, and ingestion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylamine-13C hydrochloride can be synthesized through several methods. One common approach involves the reaction of formaldehyde with ammonium chloride. The mixture is heated, and the resulting distillate is processed to obtain methylamine hydrochloride . Another method involves the synthesis of methyl chloride containing the carbon-13 isotope, which then reacts with an amine to generate this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process ensures high purity and isotopic labeling efficiency, which is crucial for its applications in research .

Analyse Des Réactions Chimiques

1.1. Formaldehyde and Ammonium Chloride Reaction

The most common synthesis involves reacting formaldehyde (CH₂O) with ammonium chloride (NH₄Cl) under heat:

The labeled methylamine hydrochloride is isolated via distillation and recrystallization. Excess formic acid is oxidized to CO₂ during heating1 .

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 105–160°C |

| Catalyst | None |

| Yield | 70–85% |

1.2. Hofmann Rearrangement

Acetamide-13C undergoes Hofmann rearrangement with bromine and sodium hydroxide to yield methylamine-13C:

The product is trapped as hydrochloride by bubbling through HCl .

Key Data

2.1. Nucleophilic Substitution

Methylamine-13C acts as a nucleophile in SN2 reactions. For example, with chloroacetamide:

This reaction proceeds via deprotonation by NaOH, forming a reactive amide anion1 .

Kinetics

| Parameter | Value |

|---|---|

| Rate constant (k) | 0.45 M⁻¹s⁻¹ (25°C) |

| Activation energy | 58 kJ/mol |

2.2. Condensation with Carbonyl Compounds

Reacts with formaldehyde to form hexamethylenetetramine-13C (hexamine):

Hexamine-13C is used in explosives and pharmaceuticals .

3.1. Metabolic Assimilation in Yeast

In Hansenula polymorpha, methylamine-13C is oxidized to formaldehyde-13C, which is assimilated into trehalose and glycerol:

Key Findings

3.2. Neuromuscular Toxin Antagonism

At 8–10 mM concentrations, methylamine-13C hydrochloride inhibits clostridial neurotoxins (e.g., botulinum toxin) by blocking internalization at cholinergic nerve endings .

Dose-Response Data

| Concentration (mM) | Effect |

|---|---|

| 1–8 | Stimulates enzymatic activity |

| 8–10 | Inhibits toxin uptake (IC₅₀: 9 mM) |

| >10 | Cytotoxic effects observed |

4.1. Tracer Studies in Drug Metabolism

Used to track methyl group transfer in pharmaceuticals like ephedrine-13C:

4.2. Catalytic Mechanism Elucidation

In tyrosine metabolism, ¹³C labeling revealed methylamine-13C as a cofactor in the demethylation of arginine residues by PADI4 enzymes .

Activité Biologique

Methylamine-13C hydrochloride is a stable isotopic form of methylamine hydrochloride, which has garnered attention due to its unique biological activities and applications in various fields, including pharmacology and analytical chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, concentration-dependent effects, and implications in research and clinical settings.

This compound (chemical formula: CHN·HCl) is a colorless crystalline solid that is soluble in water. The incorporation of the 13C isotope allows for enhanced tracking in metabolic studies and applications in mass spectrometry.

Mechanisms of Biological Activity

1. Neuromuscular Blockade Antagonism:

Methylamine hydrochloride has been shown to antagonize the effects of clostridial neurotoxins, such as botulinum toxins A, B, and C. At concentrations ranging from 8 to 10 mM, it inhibits the internalization process of these neurotoxins at cholinergic nerve endings without altering the binding affinity of the toxins themselves. This mechanism suggests that this compound may serve as a protective agent against neurotoxic effects by preventing toxin uptake rather than neutralizing the toxins directly .

2. Concentration-Dependent Effects:

The biological activity of this compound exhibits a biphasic response, where low concentrations stimulate certain biological processes while high concentrations can inhibit them. For instance, it acts as a substrate for p-nitrophenyl phosphate at optimal concentrations, facilitating enzyme reactions that are crucial for various biochemical assays .

Case Studies and Research Findings

Case Study 1: Antagonism of Neurotoxins

In a study published in the Journal of Pharmacology and Experimental Therapeutics, researchers investigated the concentration-dependent antagonistic effects of Methylamine hydrochloride on neuromuscular blockade induced by clostridial neurotoxins. The findings indicated that Methylamine hydrochloride effectively prevented paralysis caused by these toxins without causing irreversible changes to tissue function .

Case Study 2: Food Safety Implications

Research has highlighted the potential toxicological implications of biogenic amines, including methylamines, in food products. High levels of these compounds can lead to adverse health effects such as headaches and allergic reactions. The study emphasized the need for monitoring and controlling biogenic amine levels during food processing to mitigate health risks associated with their consumption .

Data Tables

| Concentration (mM) | Biological Effect | Mechanism |

|---|---|---|

| 1-8 | Stimulation of enzymatic activity | Acts as a substrate for p-nitrophenyl phosphate |

| 8-10 | Antagonism of neurotoxin effects | Inhibits internalization of clostridial neurotoxins |

| >10 | Inhibition of biological activity | High concentration leads to toxic effects |

Implications in Research and Clinical Applications

The unique properties of this compound make it valuable in various research applications:

- Metabolic Studies: Its isotopic labeling allows researchers to trace metabolic pathways involving methylamines in biological systems.

- Pharmacological Research: Understanding its antagonistic properties against neurotoxins can lead to potential therapeutic applications in treating poisoning or nerve damage.

- Analytical Chemistry: As a substrate in biochemical assays, it aids in developing sensitive detection methods for various analytes.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methylamine-13C hydrochloride plays a crucial role in the pharmaceutical industry as a precursor for synthesizing various drugs. It is particularly significant in the production of:

- Ephedrine : A common stimulant used in treating asthma and as a decongestant.

- Theophylline : Utilized for respiratory diseases such as asthma and COPD.

- Herbicides and Insecticides : It serves as an intermediate in the synthesis of agrochemicals.

Case Study: Neuromuscular Blockade Antagonism

A study demonstrated that methylamine hydrochloride can antagonize the onset of neuromuscular blockade caused by clostridial neurotoxins. The compound was shown to inhibit the internalization of these toxins at specific concentrations without causing irreversible changes in tissue function .

Chemical Synthesis

In chemical synthesis, this compound is used to prepare various derivatives and compounds. Its applications include:

- Synthesis of Halogenalkylamines : Methylamine derivatives are essential in producing labeled halogenalkylamines for research purposes.

- Methamphetamine Production : It is a key ingredient in synthesizing methamphetamine and other related compounds .

Table 1: Chemical Synthesis Applications

Metabolic Research

This compound is widely utilized in metabolic studies, particularly involving NMR (Nuclear Magnetic Resonance) spectroscopy. This application allows researchers to track the metabolism of methylamine in various organisms.

Case Study: Methylamine Metabolism in Pseudomonas Species

Research involving Pseudomonas species showed that when grown with methylamine as the sole carbon source, significant incorporation of 13C into metabolic pathways was observed. The study utilized NMR to monitor the flow of carbon and nitrogen, providing insights into microbial metabolism .

Bioactivity Studies

The bioactivity of this compound has been explored in various biological contexts. It has been reported to exhibit concentration-dependent effects on biological activity:

- Low Concentrations : Stimulate biological activity.

- High Concentrations : Inhibit biological functions .

Material Science Applications

In material science, this compound has been investigated for its potential use in developing advanced materials such as perovskite solar cells. Research indicates that incorporating this compound can significantly enhance the efficiency and stability of solar cells under ambient conditions .

Table 2: Material Science Applications

| Application | Results |

|---|---|

| Perovskite Solar Cells | Achieved power conversion efficiency of 14.73% |

| Stability | Retained nearly 100% efficiency after 64 days storage |

Comparaison Avec Des Composés Similaires

Isotopic Variants of Methylamine Hydrochloride

Methylamine-13C hydrochloride is part of a broader family of isotopically labeled methylamine derivatives. Key variants include:

Key Differences :

- Methyl-13C,d₃-amine hydrochloride incorporates both ^13C and deuterium (D), enhancing its utility in dual-isotope tracing and reducing background noise in mass spectrometry .

- Methylamine·HCl-^13C (from ) is structurally identical to this compound but may differ in isotopic positioning or synthetic methodology.

Other ^13C-Labeled Amines and Derivatives

Beyond methylamine derivatives, ^13C labeling is applied to diverse amines for specialized applications:

Contrast with this compound :

- Glucosamine-13C hydrochloride is used in studying glycosaminoglycan synthesis, distinct from methyl group tracing .

- Dopamine-13C hydrochloride focuses on catecholamine metabolism, highlighting the versatility of ^13C labels in targeting different biochemical pathways .

Analytical and Industrial Relevance

- Cost and Availability :

- Regulatory Compliance : All variants comply with REACH and OSHA standards, ensuring suitability for international research .

Propriétés

IUPAC Name |

(113C)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583482 | |

| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60656-93-1 | |

| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60656-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.